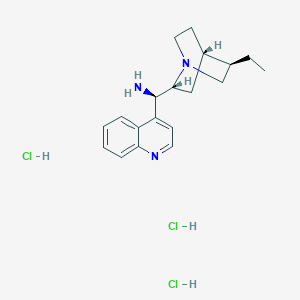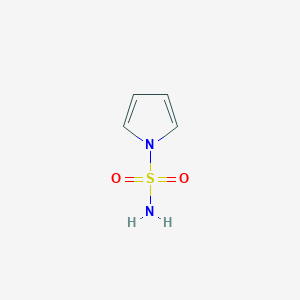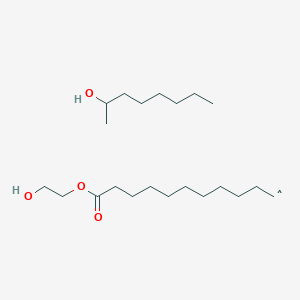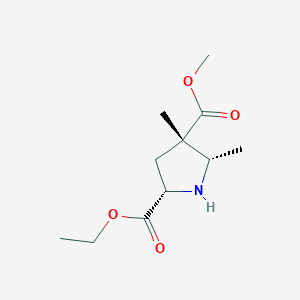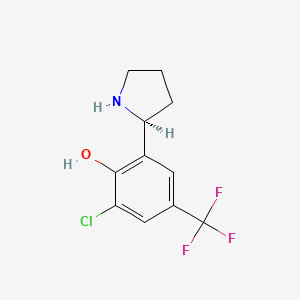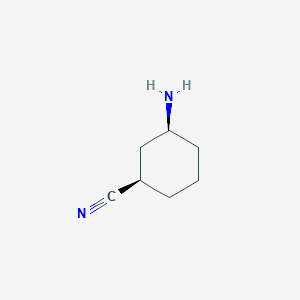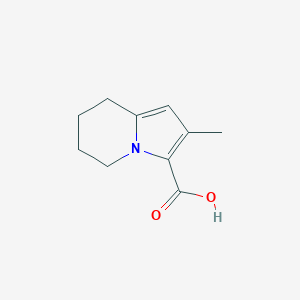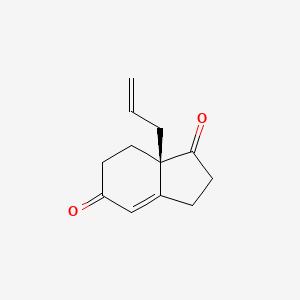
(R)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is a chiral organic compound with a unique structure that includes an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted indene derivative, using a chiral rhodium or iridium catalyst under hydrogen gas . The reaction conditions often include a solvent like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of ®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation .
Comparison with Similar Compounds
Similar Compounds
(S)-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione: The enantiomer of the compound, which may have different biological activities.
2,3,7,7a-Tetrahydro-1H-indene-1,5(6H)-dione: A similar compound without the allyl group, which may have different reactivity and applications.
7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione: The racemic mixture of the compound, which may have different properties compared to the pure enantiomer.
Uniqueness
®-7a-Allyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is unique due to its chiral nature and specific structural features, which contribute to its distinct reactivity and potential applications in various fields. The presence of the allyl group and the indene backbone provides opportunities for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
161773-56-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(7aR)-7a-prop-2-enyl-2,3,6,7-tetrahydroindene-1,5-dione |
InChI |
InChI=1S/C12H14O2/c1-2-6-12-7-5-10(13)8-9(12)3-4-11(12)14/h2,8H,1,3-7H2/t12-/m0/s1 |
InChI Key |
ZKVOLJVDWNWAGH-LBPRGKRZSA-N |
Isomeric SMILES |
C=CC[C@]12CCC(=O)C=C1CCC2=O |
Canonical SMILES |
C=CCC12CCC(=O)C=C1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
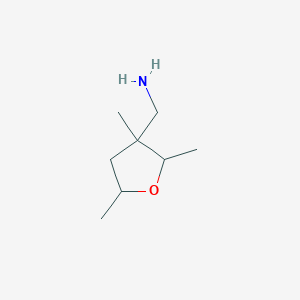
![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
